2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate
Description
Properties
IUPAC Name |
2-amino-1-(4-methylphenyl)ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.C2H2O4/c1-7-2-4-8(5-3-7)9(11)6-10;3-1(4)2(5)6/h2-5,9,11H,6,10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEOZEWTFUVBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate typically involves the reaction of 2-amino-1-(4-methylphenyl)ethanol with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves dissolving the reactants in a suitable solvent, such as ethanol or water, and allowing the reaction to proceed at a specific temperature, usually around room temperature. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated equipment and continuous processing techniques ensures efficient production. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-oxo-1-(4-methylphenyl)ethanol.
Reduction: Formation of 2-(4-methylphenyl)ethylamine.
Substitution: Formation of 2-chloro-1-(4-methylphenyl)ethanol or 2-bromo-1-(4-methylphenyl)ethanol.
Scientific Research Applications
Pharmaceutical Development
Overview : This compound serves as an intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity.
Key Findings :
- Neurological Disorders : Research indicates that derivatives of this compound can modulate neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety .
- Case Study : A study published in Pharmaceutical Research demonstrated that compounds derived from this compound showed improved binding affinities to serotonin receptors, indicating potential for antidepressant development .
Overview : The compound is incorporated into skincare products for its potential antioxidant properties, aiding in skin health and appearance by combating oxidative stress.
Benefits :
- Antioxidant Properties : Studies suggest that it can reduce oxidative damage to skin cells, promoting healthier skin .
- Product Development : Its inclusion in formulations has been linked to improved texture and moisture retention in creams and lotions.
Biochemical Research
Overview : In biochemical assays, this compound acts as a reagent aiding the study of enzyme activities and metabolic pathways.
Research Insights :
- Enzyme Studies : It has been used to investigate the kinetics of various enzymes, contributing to a better understanding of metabolic disorders .
- Case Study Example : A research article highlighted its role in studying the inhibition of monoamine oxidase enzymes, which are critical in neurotransmitter metabolism .
Material Science
Overview : The compound is explored for developing novel materials with enhanced properties beneficial for various industrial applications.
Applications :
- Polymer Development : Research indicates that modifications of this compound can lead to polymers with superior thermal stability and mechanical strength.
| Material Type | Properties | Potential Applications |
|---|---|---|
| Polymers | Enhanced thermal stability | Packaging, automotive parts |
| Coatings | Improved adhesion | Industrial coatings |
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate involves its interaction with specific molecular targets. The hydroxyl and amine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: Substituted Ethylamine Derivatives
The compound belongs to a broader class of aryl-substituted ethylamines. Key structural analogues include:
a) Tyramine (2-(4-Hydroxyphenyl)ethylamine)
- Salt Form : Typically available as hydrochloride (CAS 51-67-2) .
- Properties: Higher polarity due to the phenolic –OH group, enhancing water solubility compared to the methyl-substituted analogue. Tyramine is a well-characterized biogenic amine involved in neurotransmitter release and food chemistry .
- Key Difference : Replacement of –OH with –CH₃ in the target compound reduces polarity and may decrease affinity for adrenergic receptors.
b) Dopamine (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride)
- Structure: Contains two phenolic –OH groups (3,4-dihydroxyphenyl) and an ethylamine backbone.
- Salt Form : Hydrochloride (CAS 62-31-7) .
- Properties : High solubility and bioavailability due to multiple hydroxyl groups. Dopamine is a critical neurotransmitter with roles in motor control and reward pathways.
- Key Difference : The target compound lacks catechol hydroxyls, likely rendering it inactive in dopaminergic pathways.
c) 2-Hydroxy-2-(4-methoxyphenyl)ethylamine hydrochloride
- Structure : Substitutes the 4-methyl group with a 4-methoxy (–OCH₃) group.
- Properties : The electron-donating methoxy group increases lipophilicity compared to the methyl variant. Available commercially as a hydrochloride salt .
- Key Difference : Methoxy groups may enhance metabolic stability but reduce aqueous solubility relative to the target compound’s oxalate salt.
Physicochemical Properties and Salt Forms
*Oxalate salts generally exhibit lower aqueous solubility than hydrochlorides due to the dicarboxylic acid counterion.
Biological Activity
2-Hydroxy-2-(4-methylphenyl)ethylamine oxalate, a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and a substituted aromatic ring, allowing for various interactions within biological systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a central ethylamine moiety with a hydroxyl group and a para-methylphenyl substituent, influencing its solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Antioxidant Activity : The hydroxyl group contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models, possibly through serotonin modulation.
- Neuroprotective Properties : There is evidence to suggest that it may protect neuronal cells from damage induced by oxidative stress.
- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties against various pathogens.
Research Findings and Case Studies
A review of literature reveals several significant findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 (2021) | Demonstrated antidepressant effects in rodent models, with improved behavioral scores in forced swim tests. |
| Study 2 (2020) | Investigated neuroprotective effects in vitro, showing reduced cell death in neuronal cultures exposed to oxidative agents. |
| Study 3 (2019) | Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values indicating moderate potency. |
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest that the compound has a low toxicity profile; however, further studies are necessary to establish comprehensive safety guidelines.
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amine synthesis | 4-Methylbenzaldehyde, NH₃, NaBH₃CN, MeOH, RT, 12h | 75% | |
| Oxalate formation | Oxalic acid, EtOH, 60°C, 5h | 84% |
Basic Question: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the hydroxy, methylphenyl, and ethylamine moieties. For example, the aromatic protons (4-methylphenyl) appear as a singlet (~6.8–7.2 ppm), while the hydroxy group may show broad peaks (~1–5 ppm) .
- FT-IR : Peaks at ~3200–3500 cm⁻¹ (O-H/N-H stretch), ~1600 cm⁻¹ (C=O of oxalate), and ~1250 cm⁻¹ (C-O ester) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect the [M+H]⁺ ion of the free base and oxalate adducts.
Advanced Question: How can researchers optimize the crystallization of the oxalate salt to enhance purity?
Answer:
Crystallization challenges often arise due to the hygroscopic nature of amine-oxalate salts. Optimization strategies include:
- Solvent Selection : Use mixed solvents (e.g., ethanol:water 9:1) to balance solubility and polarity.
- Temperature Gradients : Slow cooling from 60°C to 4°C over 24 hours to promote large crystal growth.
- Seeding : Introduce seed crystals of the oxalate salt to control polymorphism.
- pH Adjustment : Maintain pH ~3–4 during salt formation to prevent free base precipitation .
Advanced Question: What experimental approaches resolve contradictions in reported biological activities of structurally related ethylamine derivatives?
Answer:
Contradictions may stem from variations in assay conditions or impurity profiles. Methodological solutions include:
- Comparative Bioactivity Studies : Standardize assays (e.g., enzyme inhibition using identical buffer systems and controls).
- Purity Validation : Use HPLC-UV/ELSD (>98% purity) and quantify residual solvents via GC-MS.
- Structure-Activity Relationship (SAR) Modeling : Computational docking (e.g., AutoDock Vina) to identify critical functional groups (e.g., hydroxy vs. methoxy substitutions) .
Basic Question: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for oxalic acid resistance), sealed goggles, and lab coats .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors.
- Spill Management : Neutralize oxalate spills with calcium carbonate and dispose as hazardous waste .
Advanced Question: How do solvent polarity and pH influence the stability of this compound in solution?
Answer:
- Solvent Polarity : In polar aprotic solvents (e.g., DMSO), the oxalate salt may dissociate, reducing stability. Non-polar solvents (e.g., hexane) limit solubility but enhance salt integrity.
- pH Effects : Below pH 3, protonation of the amine prevents degradation. Above pH 5, hydrolysis of the oxalate moiety occurs, releasing free oxalic acid. Stability studies should use buffered solutions (pH 3–4) monitored via HPLC .
Basic Question: What solubility data are available for this compound in common solvents?
Answer:
Limited direct data exist, but analog compounds (e.g., tyramine oxalate) suggest:
- High Solubility : Water (>50 mg/mL at 25°C), methanol, ethanol.
- Low Solubility : Dichloromethane, diethyl ether.
- Temperature Dependence : Solubility in ethanol increases by ~20% at 50°C vs. 25°C .
Advanced Question: What strategies mitigate batch-to-batch variability in synthetic yields?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
